molecular formula C16H29N3O6S B1673230 s-Hexylglutathione CAS No. 24425-56-7

s-Hexylglutathione

Cat. No.: B1673230
CAS No.: 24425-56-7
M. Wt: 391.5 g/mol
InChI Key: HXJDWCWJDCOHDG-RYUDHWBXSA-N
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Description

S-Hexylglutathione is a derivative of glutathione, where the hydrogen atom of the thiol group is replaced by a hexyl group. This compound is known for its role as a competitive inhibitor of glutathione-S-transferase, an enzyme involved in detoxification processes .

Future Directions

The future directions of Hexylglutathione research could involve its potential role in the development of therapeutic strategies for various brain disorders . Additionally, the use of artificial intelligence in the prediction of protein–ligand interactions could be beneficial .

Biochemical Analysis

Biochemical Properties

Hexylglutathione interacts with several enzymes and proteins within the cell. It is known to interact with enzymes such as lactoylglutathione lyase and various forms of glutathione S-transferase . These interactions play a crucial role in the detoxification processes within the cell, aiding in the conversion of potentially harmful substances into less toxic compounds .

Cellular Effects

Hexylglutathione influences various cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of TNF-induced transcriptional activity of NF-kappa-B .

Molecular Mechanism

At the molecular level, Hexylglutathione exerts its effects through binding interactions with biomolecules and changes in gene expression. It catalyzes the conversion of hemimercaptal, formed from methylglyoxal and glutathione, to S-lactoylglutathione . This process is crucial for the detoxification of methylglyoxal, a byproduct of glycolysis.

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of glutathione derivatives can be influenced by various factors, including temperature and pH .

Dosage Effects in Animal Models

Studies on similar compounds suggest that dosage can significantly impact the observed effects .

Metabolic Pathways

Hexylglutathione is involved in several metabolic pathways. It interacts with enzymes such as lactoylglutathione lyase and glutathione S-transferase, playing a role in the detoxification of harmful substances . It is also involved in the regulation of various metabolic processes, including the reduction of hydoperoxides, synthesis of leukotrienes and prostaglandins, and maintenance of protein and membrane structures .

Transport and Distribution

Hexylglutathione can cross cellular membranes, linking intercellular and intracellular glutathione pools . The transport and distribution of Hexylglutathione within cells and tissues are likely influenced by various factors, including the presence of specific transporters or binding proteins.

Subcellular Localization

It is known that glutathione and its derivatives can be found in various cellular compartments, including the cytoplasm and mitochondria . The localization of these molecules can influence their activity and function, potentially affecting various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Hexylglutathione can be synthesized by covalent coupling of this compound with 6% cross-linked agarose beads . The synthesis involves the substitution of the hydrogen atom in the thiol group of glutathione with a hexyl group. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic assistance to dissolve the compound effectively .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: S-Hexylglutathione undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, beta-mercaptoethanol.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products:

    Oxidation Products: Disulfides.

    Reduction Products: Thiols.

    Substitution Products: Alkyl or aryl substituted glutathione derivatives.

Comparison with Similar Compounds

    S-Methylglutathione: A derivative where the thiol group is substituted with a methyl group.

    S-Lactoylglutathione: A derivative where the thiol group is substituted with a lactoyl group.

    S-Butylglutathione: A derivative where the thiol group is substituted with a butyl group.

Comparison: S-Hexylglutathione is unique due to its hexyl substitution, which provides distinct steric and electronic properties compared to other derivatives. This uniqueness makes it a valuable tool in studying enzyme inhibition and protein interactions .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-hexylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O6S/c1-2-3-4-5-8-26-10-12(15(23)18-9-14(21)22)19-13(20)7-6-11(17)16(24)25/h11-12H,2-10,17H2,1H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJDWCWJDCOHDG-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24425-56-7
Record name L-γ-Glutamyl-S-hexyl-L-cysteinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24425-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexylglutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Hexylglutathione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HEXYLGLUTATHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73SNN908F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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